1-(2-Methyl-4-nitrophenyl)piperidine

Description

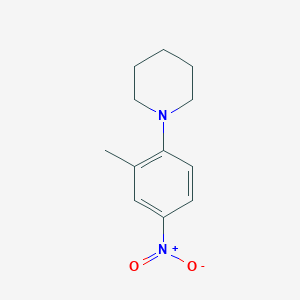

1-(2-Methyl-4-nitrophenyl)piperidine is a piperidine derivative featuring a phenyl ring substituted with a methyl group at the ortho (2nd) position and a nitro group at the para (4th) position. The piperidine ring, a six-membered amine, contributes to the compound’s basicity and conformational rigidity. The nitro group is a strong electron-withdrawing substituent (EWG), while the methyl group introduces steric effects, which may influence resonance, solubility, and intermolecular interactions.

Properties

IUPAC Name |

1-(2-methyl-4-nitrophenyl)piperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-10-9-11(14(15)16)5-6-12(10)13-7-3-2-4-8-13/h5-6,9H,2-4,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZSFASKZOQCLAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])N2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methyl-4-nitrophenyl)piperidine can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution reaction of 2-methyl-4-nitroaniline with piperidine. The reaction typically requires a solvent such as ethanol or acetonitrile and is carried out under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced production costs. The use of catalysts such as palladium on carbon (Pd/C) can also enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methyl-4-nitrophenyl)piperidine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Reduction: The compound can undergo reduction reactions to form different derivatives.

Substitution: The piperidine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted piperidine derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Alkyl halides, acyl chlorides, and other electrophiles

Major Products Formed:

Amino derivatives: Formed by the reduction of the nitro group

Substituted piperidines: Formed by nucleophilic substitution reactions

Scientific Research Applications

1-(2-Methyl-4-nitrophenyl)piperidine has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Methyl-4-nitrophenyl)piperidine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperidine ring can also interact with receptors and enzymes, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural and Electronic Properties of Selected Piperidine Derivatives

Key Findings:

- Electron Distribution: The 1-piperidino group is a weaker electron donor compared to pyrrolidino or dimethylamino groups, as shown in $^{13}\text{C}$-NMR studies of aromatic amines. This reduces resonance stabilization in nitro-substituted derivatives .

- Steric Effects : In 1-(4-nitrophenyl)piperidine, the chair conformation of the piperidine ring restricts resonance between the nitro group and the aromatic ring, lowering $\varepsilon_{\text{max}}$ at 425 nm. The ortho-methyl group in the target compound likely exacerbates this steric inhibition .

Key Findings:

- Receptor Interactions : Piperidine derivatives with bulky substituents (e.g., 1-(3-phenylbutyl)piperidine) exhibit salt-bridge interactions with Glu172 in S1R ligands, adapting to hydrophobic cavities near helices α4/α3. The target compound’s methyl and nitro groups may similarly influence binding .

- Pharmacophore Compatibility : Larger hydrophobic groups on piperidine enhance fit into hydrophobic pockets, as seen in docking studies. The target’s ortho-methyl group may improve such interactions compared to unsubstituted analogs .

Key Findings:

- Microwave Assistance : Microwave irradiation significantly improves yields and reduces reaction times for piperidine derivatives, as seen in hybrid 1,2,4-triazole-piperidine syntheses (e.g., 85% yield in 15 min vs. 60% in 6 hr) .

Biological Activity

1-(2-Methyl-4-nitrophenyl)piperidine is a piperidine derivative that has garnered attention for its potential biological activities. This compound features a nitrophenyl group, which is known to influence its reactivity and interaction with biological systems. The unique structural characteristics of this compound position it as a candidate for various pharmacological applications.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of approximately 232.28 g/mol. The compound is characterized by the following structural features:

- Piperidine ring : A six-membered ring containing one nitrogen atom.

- Nitrophenyl group : A phenyl ring substituted with a nitro group (NO) at the para position relative to the piperidine attachment.

- Methyl group : A methyl group (CH) attached to the phenyl ring, enhancing lipophilicity and potentially affecting biological interactions.

Pharmacological Properties

Studies have indicated that this compound exhibits significant biological activity, particularly in antimicrobial and analgesic domains.

-

Antimicrobial Activity :

- Research suggests that piperidine derivatives, including this compound, demonstrate promising antibacterial properties against various strains of bacteria. For instance, compounds with similar structures have shown Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

- Table 1 summarizes the antimicrobial activity of related piperidine derivatives:

Compound Name MIC (mg/mL) Active Against This compound TBD S. aureus, E. coli 1-(4-Nitrophenyl)piperidine 0.0195 E. coli 1-(2-Nitrophenyl)piperidine TBD B. mycoides, C. albicans - Analgesic Effects :

The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed that the nitro group enhances electron-withdrawing properties, potentially increasing the compound's affinity for biological targets such as receptors or enzymes involved in pain and infection pathways.

Case Studies

Several case studies have highlighted the efficacy of piperidine derivatives in clinical settings:

- A study on a related piperidine compound demonstrated effective inhibition of bacterial growth in vitro, leading to further exploration of its use in treating bacterial infections resistant to conventional antibiotics .

- Another investigation into the analgesic properties of structurally similar compounds showed significant pain relief in animal models, suggesting that modifications to the piperidine structure can enhance therapeutic outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.